molecular formula C19H21N3O2S B5520674 (1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5520674
M. Wt: 355.5 g/mol
InChI Key: DJALEQVBBNMOCZ-LSDHHAIUSA-N
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Description

(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.13544809 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Conformational Studies

The compound under discussion shares structural similarities with diazabicyclanones and diazabicyclanols, which have been extensively studied for their conformational dynamics. For instance, 3-Methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 9-ols exhibit flattened chair-chair conformations in solution but adopt chair-boat conformations in crystalline forms. Such studies highlight the versatility of these structures in adapting to different environments, potentially affecting their reactivity and interaction with biological targets. This foundational knowledge is crucial for understanding the behavior of similar compounds, including the one of interest, in various contexts, from synthetic pathways to biological interactions (Gálvez et al., 1985).

Synthesis and Cytotoxic Activity

Bicyclic σ receptor ligands, including similar diazabicyclo compounds, have been synthesized from glutamate derivatives, exhibiting high receptor affinity and cytotoxic activity against tumor cell lines. This approach to synthesizing structurally complex ligands showcases the potential for developing targeted therapeutic agents, highlighting the importance of such compounds in medicinal chemistry and cancer research. The ability to halt cell growth in certain cancer cell lines underscores the potential therapeutic applications of these compounds, with specific targets indicating a promising avenue for future drug development (Geiger et al., 2007).

Synthesis and Properties of Related Structures

The synthesis of N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one from methyl 4-bromocrotonate, involving steps like sodium sulfide and benzylamine treatment followed by Dieckmann condensation, further exemplifies the synthetic accessibility of such bicyclic structures. Reporting on the spectral and chemical properties of these systems provides valuable insights into their stability, reactivity, and potential applications in developing novel compounds with desired biological or physical properties (Ho & Lin, 1997).

Synthesis, Spectroscopic, and Crystallographic Study

Similar azabicyclic compounds have been explored for their interaction with primary heterocyclic amines, resulting in carbamates with distinct conformational behaviors and hydrogen bonding patterns. Such investigations not only enrich our understanding of the compound's chemical behavior but also pave the way for designing molecules with specific functions, whether as catalysts, drugs, or materials (Iriepa et al., 2004).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

Properties

IUPAC Name

(1S,5R)-3-(2-benzyl-1,3-thiazole-4-carbonyl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-21-15-8-7-14(18(21)23)10-22(11-15)19(24)16-12-25-17(20-16)9-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALEQVBBNMOCZ-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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